molecular formula C24H15N3O6 B1600489 Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- CAS No. 3140-75-8

Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-

Cat. No.: B1600489
CAS No.: 3140-75-8
M. Wt: 441.4 g/mol
InChI Key: YNLBSRHGIHAPAE-UHFFFAOYSA-N
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Description

Benzaldehyde, 4,4’,4’‘-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-, also known as 4,4’‘,4’‘’'- (1,3,5-Triazine-2,4,6-triyl)tris [benzaldehyde], is a chemical compound that consists of a benzaldehyde group and a 1,3,5-triazine-2,4,6-triyltris (oxy) group . It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and perfumes .


Synthesis Analysis

The compound goes through condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous covalent organic framework . An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source has been demonstrated .


Molecular Structure Analysis

The molecular formula of the compound is C24H15N3O3 . The molecular weight is 393.39 . The exact mass is 441.09600 .


Chemical Reactions Analysis

The compound is involved in the synthesis of TATAE, an imine-based microporous covalent organic framework . This process involves condensation with 1,4-diaminobenzene .


Physical and Chemical Properties Analysis

The compound has a melting point of over 300 °C and a predicted boiling point of 692.1±65.0 °C . The predicted density is 1.311±0.06 g/cm3 . It is slightly soluble in DMF . The compound is a solid and has an off-white color .

Scientific Research Applications

Organic Synthesis and Catalysis

A novel acid-catalyzed O-benzylating reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), was discovered to facilitate the synthesis of benzyl ethers from functionalized alcohols, showcasing the potential of related compounds in organic synthesis (Yamada, Fujita, & Kunishima, 2012). Similarly, reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine have been studied, identifying potential for generating aryl nitriles and benzyl acetate, highlighting the reactivity of benzaldehyde derivatives in organic transformations (Brown, Clack, & Wilson, 1988).

Material Science and Liquid Crystals

The synthesis of liquid crystals from 2,4,6-trimethyl-1,3,5-triazine and substituted benzaldehydes demonstrated the creation of columnar mesophases, indicating the significance of these compounds in designing new liquid crystalline materials (Holst, Pakula, & Meier, 2004).

Photoluminescence and Catalysis

In the field of photoluminescence, complexes constructed with triazine derivatives and bipyridine showed promising fluorescence properties, which could be leveraged in sensing and light-emitting devices (Wang et al., 2014). Moreover, a study on graphitic carbon nitride modified by thermal, chemical, and mechanical processes showcased its use as a metal-free photocatalyst for benzyl alcohol oxidation to benzaldehyde, emphasizing the potential of triazine-based catalysts in green chemistry applications (Lima et al., 2017).

Mechanism of Action

The compound exhibits good catalytic activity when used to synthesize TATAE, an imine-based microporous covalent organic framework . Preliminary mechanism research indicates that N-benzylidenebenzimidamides are involved in this cyclization reaction .

Safety and Hazards

While there is no explicit information on the safety and hazards of this compound, it is generally recommended to handle it with appropriate protective equipment, including safety glasses, gloves, and lab coats. Direct contact with skin or eyes, inhalation, or ingestion should be avoided .

Properties

IUPAC Name

4-[[4,6-bis(4-formylphenoxy)-1,3,5-triazin-2-yl]oxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O6/c28-13-16-1-7-19(8-2-16)31-22-25-23(32-20-9-3-17(14-29)4-10-20)27-24(26-22)33-21-11-5-18(15-30)6-12-21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBSRHGIHAPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471573
Record name Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3140-75-8
Record name 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3140-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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